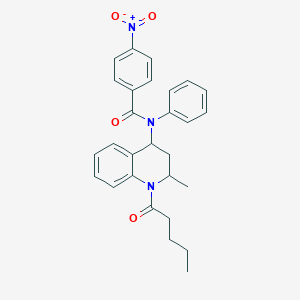
7-isopentyl-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-isopentyl-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as 8-oxoguanosine and is a purine nucleoside derivative. The unique structure of 8-oxoguanosine allows it to interact with various biological molecules, making it an attractive compound for scientific research.
Mécanisme D'action
The mechanism of action of 8-oxoguanosine is not fully understood, but it is believed to interact with various biological molecules, including DNA, RNA, and proteins. It has been shown to form stable base pairs with cytosine, leading to mutations in DNA. Additionally, it can be incorporated into RNA, leading to changes in protein expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-oxoguanosine are diverse and depend on the specific biological molecule it interacts with. It has been shown to have antioxidant properties, protecting cells from oxidative stress. Additionally, it has been found to play a role in DNA repair mechanisms, making it an attractive target for cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-oxoguanosine in lab experiments include its unique structure, which allows it to interact with various biological molecules. Additionally, its potential applications in the field of medicine make it an attractive target for research. However, the limitations of using 8-oxoguanosine include its potential mutagenic properties, which can lead to DNA damage.
Orientations Futures
There are several future directions for research on 8-oxoguanosine. One potential area of research is its role in cancer development and treatment. Additionally, its potential applications in the field of regenerative medicine are also being explored. Further research is needed to fully understand the mechanism of action of 8-oxoguanosine and its potential applications in the field of medicine.
In conclusion, 8-oxoguanosine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique structure allows it to interact with various biological molecules, making it an attractive compound for research. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of 8-oxoguanosine can be achieved through several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of guanosine with hydrogen peroxide or potassium permanganate in the presence of a catalyst. Enzymatic synthesis, on the other hand, involves the use of enzymes such as guanine oxidase or xanthine oxidase to convert guanine to 8-oxoguanine, which is then converted to 8-oxoguanosine by the addition of a ribose group.
Applications De Recherche Scientifique
8-oxoguanosine has been extensively studied for its potential applications in the field of medicine. It has been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, it has been found to play a role in DNA repair mechanisms, making it an attractive target for cancer research.
Propriétés
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-8(2)5-6-18-10-11(15-14(18)22-7-9(3)19)17(4)13(21)16-12(10)20/h8H,5-7H2,1-4H3,(H,16,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWAZNGPIPXHKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopentyl-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-iodophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B400319.png)
![5-{[5-(5-Chloro-2-methylphenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B400321.png)
![3-(4-Bromophenyl)acrylaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B400322.png)
![4-{2-[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}-2-ethoxyphenyl 3-iodobenzoate](/img/structure/B400323.png)
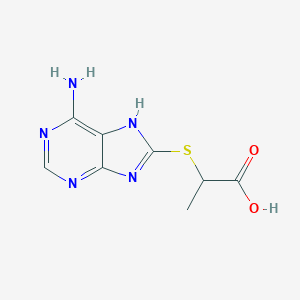
![2-(3,4-Dichlorophenyl)-5-{[(5-{4-nitrophenyl}-2-furyl)methylene]amino}-1,3-benzoxazole](/img/structure/B400326.png)


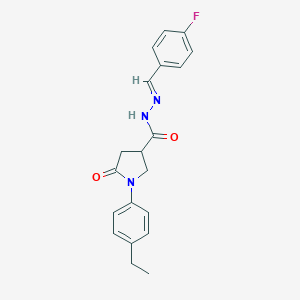
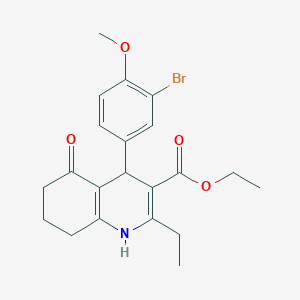
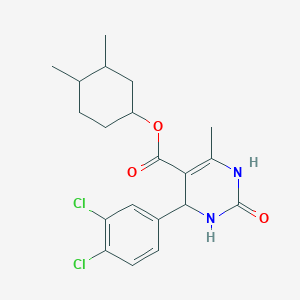
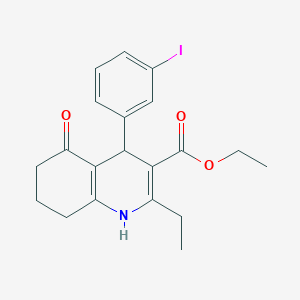
![2-Methylcyclopentyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B400340.png)
